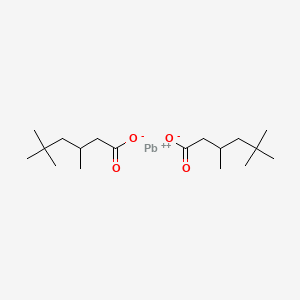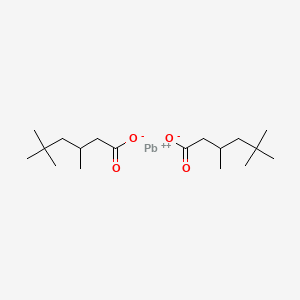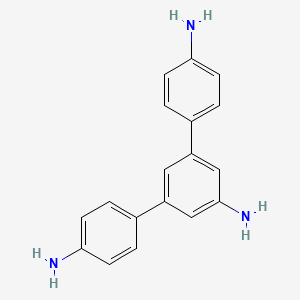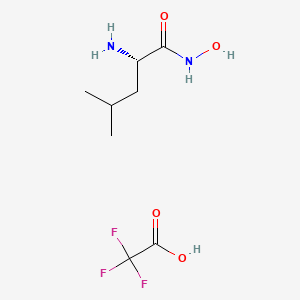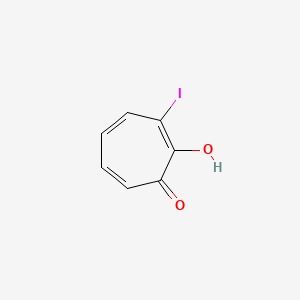
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C7H5IO2 and a molar mass of 248.01787 g/mol . This compound is characterized by the presence of a hydroxyl group and an iodine atom attached to a cycloheptatrienone ring. It is a derivative of tropone, which is known for its aromatic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one typically involves the iodination of tropolone. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-iodocyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-hydroxycyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted cycloheptatrienones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropolone: The parent compound of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one, known for its aromatic properties and biological activity.
2-Hydroxycyclohepta-2,4,6-trien-1-one: A derivative lacking the iodine atom, used in similar applications.
2-Mercaptopyridine-N-oxide: Another compound with similar structural features, used in metal-binding studies.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an iodine atom on the cycloheptatrienone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
22704-53-6 |
|---|---|
Molekularformel |
C7H5IO2 |
Molekulargewicht |
248.02 g/mol |
IUPAC-Name |
2-hydroxy-3-iodocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5IO2/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H,9,10) |
InChI-Schlüssel |
UWKAJCHYWMIXII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=O)C=C1)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


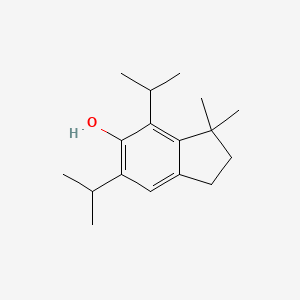
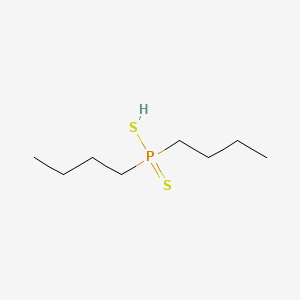
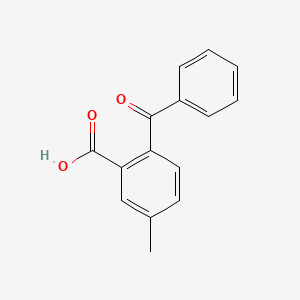



![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)
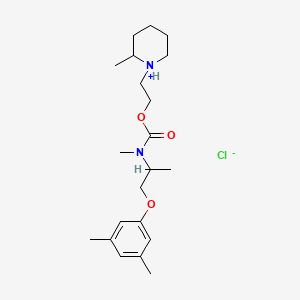
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
